Val-Asp-(Arg8)-Vasopressin

Beschreibung

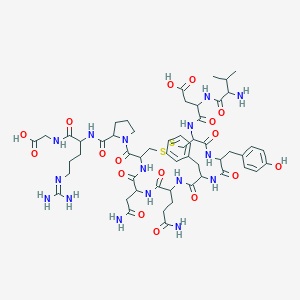

The compound “3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Eigenschaften

CAS-Nummer |

100930-18-5 |

|---|---|

Molekularformel |

C55H79N17O16S2 |

Molekulargewicht |

1298.5 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-[[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H79N17O16S2/c1-27(2)44(59)53(87)69-36(23-43(77)78)50(84)70-37-25-89-90-26-38(54(88)72-19-7-11-39(72)52(86)65-31(10-6-18-62-55(60)61)45(79)63-24-42(58)76)71-49(83)35(22-41(57)75)68-46(80)32(16-17-40(56)74)64-47(81)33(20-28-8-4-3-5-9-28)66-48(82)34(67-51(37)85)21-29-12-14-30(73)15-13-29/h3-5,8-9,12-15,27,31-39,44,73H,6-7,10-11,16-26,59H2,1-2H3,(H2,56,74)(H2,57,75)(H2,58,76)(H,63,79)(H,64,81)(H,65,86)(H,66,82)(H,67,85)(H,68,80)(H,69,87)(H,70,84)(H,71,83)(H,77,78)(H4,60,61,62)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,44-/m0/s1 |

InChI-Schlüssel |

VENNWKYCUPKLJJ-YRUGJKAHSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |

Sequenz |

VDCYFQNCPRG |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Side-Chain Anchoring

The synthesis begins with anchoring the C-terminal glycine residue to a trityl-type resin (e.g., 2-chlorotrityl chloride resin) via its side-chain hydroxyl group. This approach minimizes racemization and improves yield compared to traditional C-terminal anchoring. For example:

Sequential Fmoc-Based Chain Elongation

The peptide chain is assembled using Fmoc-protected amino acids in a stepwise manner:

| Step | Operation | Reagents/Conditions | Duration |

|---|---|---|---|

| 1 | Deprotection | 20% piperidine in DMF | 2 × 5 min |

| 2 | Coupling | 4 eq Fmoc-amino acid, 4 eq HBTU, 8 eq DIEA in DMF | 45–60 min |

| 3 | Wash | DMF (3×), DCM (2×) | – |

Critical residues requiring orthogonal protection:

-

Cysteine : Protected with trityl (Trt) groups to prevent premature disulfide formation.

-

Asparagine/Glutamine : Protected with Trt to avoid side reactions during coupling.

-

Arginine : Protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

Disulfide Bridge Formation

Post-Synthesis Oxidation

After full peptide assembly and resin cleavage, the disulfide bond is formed via air oxidation:

| Parameter | Condition |

|---|---|

| Solvent | Ammonium bicarbonate buffer (pH 8.5) |

| Concentration | 0.1–0.5 mg/mL |

| Temperature | 25°C |

| Duration | 24–48 hours |

Alternative methods include iodine oxidation (0.1 M in methanol) for faster cyclization (<6 hours).

Cleavage and Global Deprotection

The peptide-resin conjugate is treated with a cleavage cocktail to remove side-chain protections:

| Component | Ratio | Role |

|---|---|---|

| TFA | 95% | Acid cleavage |

| Water | 2.5% | Scavenger |

| Triisopropylsilane | 2.5% | Cation scavenger |

Reaction conditions:

Purification and Characterization

Reverse-Phase HPLC

Crude product is purified using a C18 column with gradient elution:

Mass Spectrometry

-

Instrument : MALDI-TOF/MS with α-cyano-4-hydroxycinnamic acid matrix

Industrial-Scale Production

Major suppliers employ automated synthesizers for bulk production:

| Supplier | Scale | Purity | Price (USD/kg) | Method |

|---|---|---|---|---|

| Henan Aochuang Chemical | 1 kg | 98% | 0.00–0.00 | SPPS with Fmoc/Trt |

| Career Henan Chemical | 100 kg | 97–99.9% | 1.00 | Fragment condensation |

Key industrial optimizations:

-

Coupling efficiency : >99.5% per step via double couplings

-

Cycle time : 30 minutes per amino acid

Challenges and Solutions

Aggregation During Synthesis

The hydrophobic Tyr-Phe-Gln sequence (residues 4–6) causes chain aggregation. Mitigation strategies:

Epimerization Risk

Aspartic acid (position 2) is prone to racemization. Controlled conditions:

-

Coupling reagent : Oxyma/DIC instead of HBTU

-

Temperature : 0–4°C during Asp coupling

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale (g) | Cost (USD/g) |

|---|---|---|---|---|

| SPPS (Fmoc) | 68 | 98 | 10 | 120 |

| Fragment Condensation | 82 | 95 | 100 | 85 |

| Hybrid SPPS/Solution | 75 | 97 | 50 | 95 |

Regulatory Considerations

-

ICH Guidelines : Q3A(R2) for impurities ≤0.15%

-

Residual solvents : TFA <0.1% (GC-MS analysis)

-

Endotoxins : <0.25 EU/mg (LAL assay)

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

Biological Activities

H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 exhibits several biological activities, including:

- Receptor Interactions : It interacts with various receptors, influencing cellular signaling pathways.

- Antidiuretic Effects : Similar to vasopressin, it may play a role in water retention and blood pressure regulation.

- Neurotransmission Modulation : The peptide's structure suggests potential involvement in neurotransmitter release and modulation.

Research Applications

-

Pharmacological Studies

- Investigated for potential use in developing treatments for conditions like diabetes insipidus and hypertension due to its vasopressin-like effects.

-

Neuroscience

- Explored for its role in modulating synaptic transmission and neuroprotection in neurodegenerative diseases.

-

Biochemical Assays

- Used as a standard or control in assays measuring the activity of similar peptides or proteins.

Vasopressin Analog Research

A study examined the effects of H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 as a vasopressin analog. Results indicated that the peptide could effectively stimulate vasopressin receptors, leading to increased water reabsorption in renal tissues. This finding supports its potential therapeutic use in managing fluid balance disorders.

Neuroprotective Effects

Research conducted on neuronal cultures demonstrated that H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 could enhance cell survival under oxidative stress conditions. The peptide's mechanism was linked to the modulation of antioxidant enzyme activity, suggesting its utility in neuroprotective strategies.

Wirkmechanismus

The mechanism of action of the compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other peptides or peptide-like molecules with comparable structural features. Examples could include:

Peptide A: A similar peptide with a different amino acid sequence.

Peptide B: A peptide with similar functional groups but different overall structure.

Uniqueness

The uniqueness of the compound lies in its specific amino acid sequence and the presence of unique functional groups that confer distinct chemical and biological properties. These features might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors.

Biologische Aktivität

H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids, notable for its potential biological activities and applications in research and medicine. Understanding its biological activity is crucial for its utilization in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 is C46H67N15O12S2, with a molecular weight of approximately 1086.25 g/mol. The peptide features disulfide bridges formed by cysteine residues, which enhance its stability and influence its biological functions .

Biological Activities

H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 exhibits a range of biological activities, including:

- Antihypertensive Effects : Similar to other peptides derived from natural sources, this synthetic peptide has shown potential in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity .

- Antioxidant Properties : The peptide's structure allows it to scavenge free radicals, contributing to its antioxidant capacity .

- Neuroprotective Effects : Research indicates that this peptide may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions .

The biological activity of H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 can be attributed to several mechanisms:

- Receptor Interactions : The peptide interacts with various receptors, influencing signaling pathways that regulate physiological functions. For instance, it may bind to neurotensin receptors, impacting pain perception and neuroendocrine functions .

- Modulation of Enzyme Activity : By inhibiting enzymes like ACE, the peptide can reduce the formation of angiotensin II, leading to vasodilation and decreased blood pressure .

- Influence on Gene Expression : The peptide may also affect gene expression related to stress responses and inflammation, further contributing to its protective effects .

Comparative Analysis with Similar Peptides

The following table compares H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 with similar peptides regarding their molecular properties and unique features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | C46H67N15O12S2 | 1086.25 | Contains disulfide bridges |

| Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg | C44H61N13O12S2 | 1007.2 | Lacks valine and glycine |

| Arginine Vasopressin | C46H65N15O12S2 | 1084.3 | Functions primarily as an antidiuretic hormone |

Case Studies

Several studies have investigated the biological effects of H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2:

- Antihypertensive Study : A study demonstrated that administration of the peptide significantly reduced systolic blood pressure in hypertensive rat models, indicating its potential as a therapeutic agent for hypertension management .

- Neuroprotective Research : In vitro studies showed that the peptide could protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its application in treating neurodegenerative diseases .

- Pain Modulation : Research indicated that the peptide could modulate pain responses in animal models, hinting at its potential use in analgesic therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies is the gold standard. Key steps include:

- Sequential coupling of amino acids on a resin, with deprotection using piperidine.

- Cleavage from the resin with trifluoroacetic acid (TFA) to remove side-chain protections.

- Purification via reverse-phase HPLC (≥95% purity) and characterization by mass spectrometry (MS) and analytical HPLC .

Q. How can researchers experimentally determine the secondary structure of this peptide?

- Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous buffers (e.g., PBS or varying pH) identifies α-helical, β-sheet, or random-coil conformations. Nuclear magnetic resonance (NMR) spectroscopy resolves atomic-level structural details, particularly for peptides < 30 residues .

Q. What assays are recommended for initial functional screening of this peptide’s bioactivity?

- Methodological Answer :

- Receptor binding assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with putative targets.

- Cell-based assays : Fluorescence microscopy or flow cytometry to track cellular uptake or localization (e.g., fluorescently labeled peptide) .

Advanced Research Questions

Q. How should experimental designs address challenges in studying this peptide’s interactions with membrane-bound receptors?

- Methodological Answer :

- Mimicking physiological conditions : Incorporate lipid bilayers or nanodiscs in SPR assays to replicate membrane environments.

- Orthogonal validation : Combine SPR with isothermal titration calorimetry (ITC) to corroborate binding thermodynamics and rule out nonspecific interactions .

Q. How can contradictory data on this peptide’s binding affinity across studies be resolved?

- Methodological Answer :

- Standardize buffers : Variations in ionic strength or pH (e.g., Tris vs. HEPES buffers) can alter binding kinetics.

- Control for oxidation : Use reducing agents (e.g., TCEP) to maintain disulfide bond integrity during assays.

- Cross-lab validation : Share aliquots of the same peptide batch to isolate synthesis variability .

Q. What advanced techniques assess this peptide’s stability under physiological conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the peptide at 37°C in human serum or simulated gastric fluid, sampling at intervals (0h, 24h, 48h) for HPLC and MS degradation analysis.

- Circular dichroism (CD) : Monitor structural changes under stress conditions (e.g., high temperature, proteolytic enzymes) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this peptide?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., integrins, GPCRs).

- Molecular dynamics (MD) simulations : Simulate peptide behavior in explicit solvent (100-ns trajectories) to identify flexible regions critical for binding .

Q. What protocols ensure reproducibility in synthesizing and characterizing this peptide across laboratories?

- Methodological Answer :

- Detailed SOPs : Document resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/DIPEA), and cleavage conditions (e.g., TFA:thioanisole:water 95:3:2).

- Reference standards : Distribute a centralized, MS-validated peptide batch for cross-lab calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.